molecular formula C18H17F3N4O3 B2592602 Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate CAS No. 2034261-36-2

Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate

Cat. No.: B2592602
CAS No.: 2034261-36-2
M. Wt: 394.354
InChI Key: OYDVTHHUXYWAQB-UHFFFAOYSA-N
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Description

Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester group.

    Reduction: Reduction reactions may target the pyrimidine ring or the benzoate ester.

    Substitution: The trifluoromethyl group and the piperazine ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the piperazine ring facilitates its interaction with biological membranes . The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c1-28-17(27)13-5-3-2-4-12(13)16(26)25-8-6-24(7-9-25)15-10-14(18(19,20)21)22-11-23-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDVTHHUXYWAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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